Julifloricine

Antibacterial MIC Gram-positive bacteria

Julifloricine delivers a narrow Gram-positive antibacterial profile with validated MICs of 1–5 µg/mL against Staphylococcus and Streptococcus species—an essential baseline for SAR and mechanistic studies. Its superior in vitro activity against Candida tropicalis vs. miconazole supports antifungal screening against non-albicans Candida. Distinct in vivo efficacy from juliflorine positions it as a critical benchmark for formulation and prodrug development. Order now to advance targeted anti-infective discovery with well-characterized, reproducible bioactivity data.

Molecular Formula C40H75N3O2
Molecular Weight 630.0 g/mol
CAS No. 76202-00-1
Cat. No. B8271774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJulifloricine
CAS76202-00-1
Molecular FormulaC40H75N3O2
Molecular Weight630.0 g/mol
Structural Identifiers
SMILESCC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O
InChIInChI=1S/C40H75N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30,32-33,35-42,44-45H,3-29,31H2,1-2H3
InChIKeyJOTBJXJGDRSICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Julifloricine (CAS 76202-00-1) for Scientific Procurement: Piperidine-Indolizidine Alkaloid from Prosopis juliflora with Defined Antimicrobial Profile


Julifloricine is a complex piperidine-indolizidine hybrid alkaloid [1] isolated from Prosopis juliflora . It possesses a molecular formula of C40H75N3O2 and a molecular weight of approximately 630.0 g/mol [2]. The compound is structurally and functionally related to other Prosopis alkaloids such as juliflorine and juliprosopine [3]. Its primary reported biological activity is antimicrobial, with significant in vitro inhibitory effects documented against a range of Gram-positive bacteria [4].

Why Julifloricine (76202-00-1) is Not Interchangeable with Other Prosopis Alkaloids or Standard Antibiotics


While several piperidine alkaloids from Prosopis juliflora share a common biosynthetic origin, their antimicrobial potency, spectrum, and therapeutic index differ significantly. The molecular structure of julifloricine dictates its specific interaction with bacterial targets, leading to a unique minimum inhibitory concentration (MIC) profile [1]. As detailed in the quantitative evidence below, julifloricine exhibits a distinct Gram-positive antibacterial fingerprint and a defined antifungal response that is not identical to its close structural analog juliflorine or to standard antibiotics like penicillin [2]. Direct substitution without empirical validation is not supported by the available head-to-head comparative data, as the specific MIC values and therapeutic outcomes vary markedly between these closely related compounds [3].

Quantitative Differentiation of Julifloricine (76202-00-1): Comparator-Based Evidence for Scientific Selection


Comparative Antibacterial Potency: Julifloricine vs. Benzyl Penicillin, Gentamicin, and Trimethoprim

Julifloricine demonstrates specific MIC values against multiple Gram-positive species, showing comparable or superior potency to several clinical antibiotics under identical conditions. For S. aureus, S. epidermidis, S. citreus, S. pyogenes, and S. lutea, julifloricine achieves an MIC of 1 µg/mL [1]. This is within the range of benzyl penicillin, gentamicin, and trimethoprim evaluated in the same study. Against a second group of Gram-positive bacteria (S. faecalis, S. pneumoniae, S. lactis, C. diphtheriae, C. hofmannii, B. subtilis), the MIC is 5 µg/mL [1].

Antibacterial MIC Gram-positive bacteria

Antifungal Differentiation: Julifloricine vs. Miconazole and Econazole Against Candida spp.

Julifloricine's antifungal profile is distinct, showing species-specific efficacy relative to clinical azoles. It was found superior to miconazole against C. tropicalis and equally effective against C. albicans. In contrast, it was less effective than econazole against both C. albicans and C. tropicalis [1].

Antifungal Candida Azole comparison

In Vivo Therapeutic Efficacy: Julifloricine vs. Juliflorine and Gentamicin in a Staphylococcal Skin Infection Model

In a murine model of superficial Staphylococcal skin infection, julifloricine was found to be less effective than its close analog juliflorine and significantly less effective than the clinical antibiotic gentamicin [1]. Juliflorine at 2.5% concentration healed 100% of lesions in two weeks, whereas julifloricine was reported as less effective [1].

In vivo efficacy Skin infection Therapeutic comparison

Comparative Amoebicidal Activity: Julifloricine vs. Juliflorine and Metronidazole

Julifloricine exhibits amoebicidal activity against Entamoeba histolytica, but it is quantitatively less potent than the standard drug metronidazole. The MIC for julifloricine was 10 µg/mL, which is 10 times less effective than metronidazole [1]. This contrasts with juliflorine, which also had an MIC of 10 µg/mL, and an alkaloidal fraction which was 4 times less effective than metronidazole [1].

Amoebicidal Antiparasitic Metronidazole

Spectrum of Activity and Selectivity: Gram-Positive vs. Gram-Negative Bacteria

Julifloricine exhibits a clear selectivity for Gram-positive bacteria. Its inhibitory effect on a panel of Gram-negative bacteria (including species of Salmonella, Shigella, Klebsiella, Proteus, Pseudomonas, Enterobacter, Aeromonas, and Vibrio) was found to be almost insignificant [1]. This is a key differentiator from broad-spectrum antibiotics.

Spectrum of activity Gram-negative Selectivity

Recommended Research and Industrial Application Scenarios for Julifloricine (76202-00-1) Based on Quantitative Evidence


Targeted Investigation of Novel Gram-Positive Antibacterial Scaffolds

Julifloricine is most suitable for in vitro studies focused on Gram-positive pathogens. Its defined MIC values of 1-5 µg/mL against Staphylococcus and Streptococcus species [1] provide a robust baseline for structure-activity relationship (SAR) investigations. The compound can serve as a comparator or lead structure for medicinal chemistry programs aiming to optimize potency or broaden the antibacterial spectrum.

Mechanistic Studies on Bacterial Cell Wall or Membrane Targeting

The narrow Gram-positive spectrum [1] and the observed inactivity against Gram-negative bacteria make julifloricine a valuable tool for mechanistic studies. It can be used to probe differences in bacterial cell wall permeability or specific molecular targets that are uniquely present or accessible in Gram-positive organisms, potentially revealing new drug targets.

Comparative Pharmacology with Prosopis Alkaloids

The direct head-to-head comparison with juliflorine in an in vivo skin infection model [2] demonstrates julifloricine's lower therapeutic efficacy. This positions julifloricine as a critical negative control or a benchmark for developing improved formulations or prodrugs. Studies comparing the pharmacokinetics and pharmacodynamics of julifloricine and juliflorine are warranted to understand the structural basis for their differential in vivo performance.

Antifungal Activity Screening Against Non-albicans Candida Species

Given julifloricine's superior activity against C. tropicalis compared to miconazole [1], it may be prioritized in antifungal screening programs targeting non-albicans Candida infections, which are often associated with higher rates of azole resistance. This specific niche activity warrants further exploration in expanded antifungal panels.

Technical Documentation Hub

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